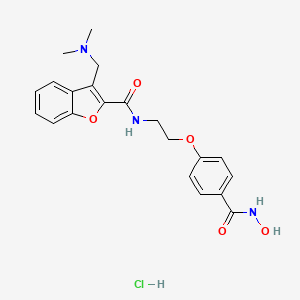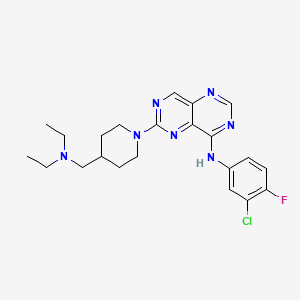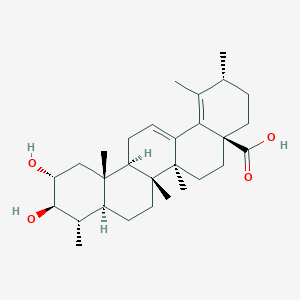![molecular formula C40H56O4 B1255583 2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1255583.png)
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,65’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol: is a complex organic compound belonging to the class of epoxycarotenols. It consists of a beta,beta-carotene backbone with epoxy groups at the 5,6- and 5’,8’-positions and hydroxyl groups at the 3 and 3’ positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6:5’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol typically involves the following steps:
Starting Material: The synthesis begins with beta,beta-carotene.
Epoxidation: The beta,beta-carotene undergoes epoxidation at the 5,6- and 5’,8’-positions using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Hydroxylation: The resulting diepoxy compound is then hydroxylated at the 3 and 3’ positions using reagents like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy groups back to double bonds or hydroxyl groups.
Substitution: The hydroxyl groups at the 3 and 3’ positions can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are used for esterification or etherification.
Major Products:
Oxidation: Various oxidized carotenoids.
Reduction: Reduced forms of the compound with hydroxyl or double bonds.
Substitution: Ester or ether derivatives of the compound.
科学的研究の応用
Chemistry:
- Used as a model compound to study the reactivity of epoxycarotenols.
- Investigated for its potential as a precursor in the synthesis of other complex organic molecules.
Biology:
- Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
作用機序
The mechanism of action of 5,6:5’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol involves its interaction with free radicals and reactive oxygen species (ROS). The compound acts as an antioxidant by donating electrons to neutralize these reactive species, thereby protecting cells from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA .
類似化合物との比較
Luteoxanthin: Another epoxycarotenol with similar structural features but different epoxidation patterns.
Cryptoxanthin: A carotenoid with a similar beta,beta-carotene backbone but without epoxy groups.
Uniqueness:
- The presence of both epoxy and hydroxyl groups in 5,6:5’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol makes it unique compared to other carotenoids. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its antioxidant properties .
特性
分子式 |
C40H56O4 |
|---|---|
分子量 |
600.9 g/mol |
IUPAC名 |
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-40-37(7,8)25-33(42)27-39(40,10)44-40)15-11-12-16-29(2)19-14-20-31(4)34-23-35-36(5,6)24-32(41)26-38(35,9)43-34/h11-23,32-34,41-42H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+ |
InChIキー |
YNNRPBRNWWIQPQ-OMSIYMKDSA-N |
異性体SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2C(CC(CC2(O1)C)O)(C)C)/C=C/C=C(\C)/C=C/C34C(CC(CC3(O4)C)O)(C)C |
正規SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1255500.png)


![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255504.png)










